molecular formula C9H9NO3 B6254207 (2E)-3-(2-nitrophenyl)prop-2-en-1-ol CAS No. 130489-97-3

(2E)-3-(2-nitrophenyl)prop-2-en-1-ol

Cat. No.: B6254207
CAS No.: 130489-97-3
M. Wt: 179.2
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Description

(2E)-3-(2-Nitrophenyl)prop-2-en-1-ol is a substituted cinnamyl alcohol derivative featuring a nitro group (-NO₂) at the ortho position of the phenyl ring. This compound is synthesized via palladium-catalyzed reductive cyclization reactions of nitroarenes, as reported in a 2023 doctoral thesis .

Properties

CAS No.

130489-97-3

Molecular Formula

C9H9NO3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-nitrophenyl)prop-2-en-1-ol typically involves the reaction of 2-nitrobenzaldehyde with an appropriate reagent to form the desired product. One common method is the condensation reaction between 2-nitrobenzaldehyde and allyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.

    Reduction: Formation of 2-aminophenylpropenol or 2-hydroxyaminophenylpropenol.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

(2E)-3-(2-nitrophenyl)prop-2-en-1-ol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction : Reduction of the nitro group can yield amines or hydroxylamines.
  • Substitution Reactions : The nitrophenyl group can engage in nucleophilic aromatic substitution reactions .

Biology

Research has indicated that this compound possesses potential biological activity , including:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations indicate that this compound may affect cancer cell metabolism, potentially serving as a lead compound for anticancer drug development .

Medicine

In the field of medicine, this compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents aimed at treating infections or cancers .

Industry

This compound finds applications in the industrial sector as well:

  • Dyes and Pigments : It is utilized in producing dyes and pigments due to its vibrant color properties.
  • Chemical Intermediates : It serves as an intermediate in synthesizing other industrial chemicals .

Mechanism of Action

The mechanism of action of (2E)-3-(2-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (2E)-3-(2-nitrophenyl)prop-2-en-1-ol with structurally related compounds, focusing on substituents, synthesis, and properties:

Compound Name Molecular Formula Substituents Physical State Synthesis Method Key Properties/Applications Reference
This compound C₉H₉NO₃ -NO₂ (ortho) Not reported Pd-catalyzed reductive cyclization of nitroarenes Intermediate for heterocycles; potential bioactive applications
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol C₁₀H₁₂O₂ -OCH₃ (ortho) Not reported N-acylation of E-cinnamoyl chloride with S-1-aminopropan-2-ol in toluene/K₂CO₃ Used in chiral synthesis; confirmed via NMR, HPLC
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol C₁₀H₁₂O₂ -OCH₃ (para) Liquid Commercial synthesis (CAS 53484-50-7) Component in fragrance industry; alias: 4-methoxycinnamyl alcohol
(2E)-3-Phenylprop-2-en-1-ol C₉H₁₀O -H (no substituent) Not reported Not specified Base structure for pheromones (e.g., coniferyl alcohol in honey bee retinue pheromones)
(2E)-3-(5′-Chloro-2′-propargyloxyphenyl)prop-2-en-1-ol C₁₂H₁₁ClO₂ -Cl (para), -O-propargyl (ortho) White solid Reduction of ethyl ester precursor with LiAlH₄; 93% yield Intermediate for functionalized chromenes/coumarins
(2E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-ol C₁₆H₁₆O -CH₃ (para-tolyl), -H (phenyl) Not reported Not specified High logP (3.74) suggests lipophilicity; potential in materials science
(2E)-3-(2-Furyl)-1-(4-nitrophenyl)prop-2-en-1-one C₁₃H₉NO₄ -NO₂ (para), furan ring Not reported Not specified Ketone derivative; high polarity (PSA = 72.47 Ų)

Key Observations

Substituent Effects on Reactivity :

  • The nitro group in this compound enhances electrophilicity, making it suitable for cyclization reactions . In contrast, methoxy groups (e.g., in C₁₀H₁₂O₂ analogs) increase electron density, favoring nucleophilic substitutions .
  • Halogenated derivatives, such as the 5′-chloro-propargyloxy analog, exhibit robust solid-state stability (93% yield) and serve as precursors for heterocyclic synthesis .

Physical State and Applications :

  • Compounds with bulky substituents (e.g., p-tolyl in C₁₆H₁₆O) are lipophilic (logP = 3.74), suggesting utility in hydrophobic drug delivery systems .
  • The unsubstituted (2E)-3-phenylprop-2-en-1-ol is a foundational structure in pheromone chemistry, as seen in honey bee communication systems .

Synthetic Accessibility :

  • Palladium-catalyzed methods dominate the synthesis of nitro-substituted derivatives , whereas ester reductions (e.g., LiAlH₄) are effective for propargyloxy variants .

Q & A

Q. Basic

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • GC-MS : Helium carrier gas, electron ionization mode, and comparison to NIST library spectra.
  • Melting point analysis : Discrepancies >2°C indicate impurities.

What are the stability considerations for storing this compound?

Basic
Store in amber vials at 4°C under inert atmosphere (N₂/Ar) due to sensitivity to light and oxidation. Desiccants (e.g., silica gel) prevent hydrolysis of the hydroxyl group. Stability should be monitored via periodic HPLC analysis .

How does the nitro group's position influence the compound's reactivity in further functionalization?

Advanced
The ortho-nitro group introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution to the para position of the phenyl ring. This impacts reactions like Friedel-Crafts alkylation or nucleophilic aromatic substitution. Computational studies (e.g., Fukui indices) predict reactive sites, validated by experimental yields .

How can conflicting spectroscopic data be resolved when characterizing this compound?

Q. Advanced

  • Cross-validation : Combine NMR (¹H, ¹³C, DEPT), IR (O-H stretch at ~3300 cm⁻¹), and HRMS.
  • X-ray crystallography : Resolves ambiguities in regiochemistry or stereoisomerism .
  • Dynamic NMR : Detects rotational barriers in hindered conformers (e.g., NOESY for proximity analysis) .

What computational methods are employed to predict the biological activity of derivatives?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes (e.g., falcipain-2 for antimalarial activity) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

What strategies mitigate byproduct formation during the synthesis of derivatives?

Q. Advanced

  • Optimized stoichiometry : Use 1.2 equivalents of electrophile to minimize dimerization.
  • Low-temperature conditions (–20°C) reduce side reactions in nitro-group reductions.
  • Protecting groups : Acetylation of the hydroxyl group prevents unwanted esterification .

What are the key considerations in designing experiments to study hydrogen bonding interactions?

Q. Advanced

  • Crystallization conditions : Use slow evaporation from DCM/hexane to obtain single crystals.
  • Intermolecular metrics : Analyze D—H···A distances (e.g., 2.57 Å for C4—H4A···O3) and angles (>150°) from X-ray data .
  • Hirshfeld surface analysis : Quantifies H-bond contributions using CrystalExplorer .

How is the molecular geometry optimized for computational studies of this compound?

Q. Advanced

  • DFT optimization : B3LYP/6-31G* basis set with Grimme’s D3 dispersion correction.
  • Validation : Compare calculated bond lengths (e.g., C=C at 1.34 Å) to crystallographic data .
  • Solvent effects : Include PCM models for polar solvents like methanol .

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